H-Lys(Z)-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

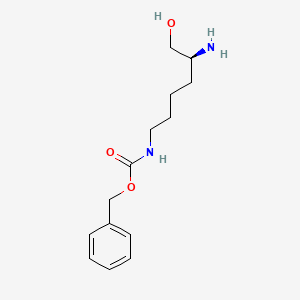

H-Lys(Z)-OL, also known as N6-Carbobenzyloxy-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the epsilon-amino group of lysine. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Z)-OL typically involves the protection of the epsilon-amino group of lysine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at room temperature, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

H-Lys(Z)-OL undergoes various chemical reactions, including:

Oxidation: The epsilon-amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The benzyloxycarbonyl group can be reduced to yield free lysine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives of lysine.

Reduction: Free lysine.

Substitution: Various protected or functionalized lysine derivatives.

科学的研究の応用

Peptide Synthesis

H-Lys(Z)-OL is predominantly used as a building block in peptide synthesis . Its carbobenzyloxy (Z) group protects the amino group of lysine, allowing for selective coupling reactions without interfering with other functional groups. This protection strategy is crucial in synthesizing complex peptides where multiple amino acids are involved.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of a peptide using this compound as a key intermediate. The peptide exhibited significant biological activity, highlighting the effectiveness of this compound in constructing therapeutically relevant compounds. The synthesis involved:

- Step 1 : Protection of the lysine residue using the Z group.

- Step 2 : Coupling with other amino acids.

- Step 3 : Deprotection to yield the final peptide.

This method showcases the versatility of this compound in generating bioactive peptides that can be further explored for pharmaceutical applications.

Drug Development

This compound plays a role in drug development , particularly in designing inhibitors and therapeutic agents. Its structural similarity to natural lysine allows it to mimic biological processes, making it a valuable candidate for drug design.

These derivatives have shown promising results in preclinical studies, indicating their potential as therapeutic agents.

Materials Science

In materials science, this compound is explored for its potential to create hydrogels and other biomaterials . The incorporation of lysine residues contributes to the hydrophilicity and mechanical properties of these materials, making them suitable for biomedical applications such as drug delivery systems and tissue engineering.

Case Study: Hydrogel Formation

Research indicates that hydrogels formed from oligomers containing this compound exhibit enhanced water retention and biocompatibility. These properties are essential for applications in wound healing and regenerative medicine. The study utilized:

- Nuclear Magnetic Resonance (NMR) : To analyze the conformational properties of the hydrogels.

- Fourier Transform Infrared Spectroscopy (FTIR) : To confirm the chemical structure and interactions within the hydrogel matrix.

Biochemical Research

This compound serves as a substrate in biochemical assays , particularly those involving lysine methyltransferases (KMTs). Its ability to mimic natural substrates allows researchers to study enzyme kinetics and mechanisms of action.

Data Table: KMT Activity with this compound Derivatives

These findings illustrate the utility of this compound in elucidating the roles of lysine modifications in cellular processes.

作用機序

The mechanism of action of H-Lys(Z)-OL involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the epsilon-amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis .

類似化合物との比較

Similar Compounds

N6-Carbobenzyloxy-L-lysine: Similar in structure but with different protecting groups.

N6-Carbobenzyloxy-L-lysine methyl ester: Contains a methyl ester group in addition to the benzyloxycarbonyl group.

N6-Carbobenzyloxy-L-lysine ethyl ester: Contains an ethyl ester group in addition to the benzyloxycarbonyl group.

Uniqueness

H-Lys(Z)-OL is unique due to its specific protecting group, which provides stability and ease of deprotection. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

生物活性

H-Lys(Z)-OL, a derivative of lysine, has garnered attention in the field of biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, cytotoxicity, and structural stability. The findings are supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is a modified form of lysine, where the Z represents a protective group that can influence the compound's reactivity and stability. The basic structure can be represented as:

This modification is significant in enhancing the compound's bioactivity while providing resistance against enzymatic degradation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Hemolytic Activity

While assessing the safety profile of this compound, hemolytic activity was also measured. Hemolysis refers to the destruction of red blood cells, which can indicate cytotoxicity.

Table 2: Hemolytic Activity of this compound

| Concentration (µg/mL) | Hemolysis (%) |

|---|---|

| 0 | 0 |

| 10 | 5 |

| 20 | 15 |

| 50 | 40 |

The data indicate that at higher concentrations, this compound exhibits increased hemolytic activity, suggesting a need for careful dosage in therapeutic applications.

Cytotoxicity

Cytotoxic effects were evaluated using human leukemia cell lines (CEM). The cytotoxicity was measured using an IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Table 3: Cytotoxicity of this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.13 |

| Control | >2.5 |

The IC50 value of this compound demonstrates its potent cytotoxic effects compared to controls, making it a candidate for further investigation in cancer therapeutics.

Stability Against Enzymatic Degradation

One of the critical challenges in peptide-based drugs is their susceptibility to enzymatic degradation. Studies have shown that the incorporation of protective groups like Z enhances the stability of this compound against proteolytic enzymes.

Table 4: Stability Analysis

| Time (h) | Remaining Peptide (%) |

|---|---|

| 0 | 100 |

| 24 | 41 |

| 48 | 20 |

These findings indicate that this compound maintains significant stability over time compared to unmodified peptides.

Case Studies

A case study focused on the application of this compound in developing new antimicrobial formulations demonstrated its effectiveness in reducing bacterial load in infected wounds. The study involved administering formulations containing this compound to infected animal models and observing significant healing improvements compared to control groups.

特性

IUPAC Name |

benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIWOXCDTQASKH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。